molecular formula C12H16O3 B016045 Ethyl (S)-2-(benzyloxy)propionate CAS No. 54783-72-1

Ethyl (S)-2-(benzyloxy)propionate

Cat. No.: B016045
CAS No.: 54783-72-1
M. Wt: 208.25 g/mol
InChI Key: YECFQHZUGDYXTN-JTQLQIEISA-N
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Description

3-Deoxyguanosine is a purine nucleoside analog that belongs to the class of organic compounds known as purine 3-deoxyribonucleosides. These compounds consist of a purine base attached to a ribose sugar, which lacks a hydroxyl group at position 3. This compound is a solid and is known for its role in various biochemical processes .

Scientific Research Applications

3-Deoxyguanosine has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Deoxyguanosine can be synthesized through several methods. One common approach involves the treatment of guanosine with sodium periodate followed by sodium borohydride. This method yields 3-deoxyguanosine by removing the hydroxyl group at the 3’ position .

Industrial Production Methods: Industrial production of 3-deoxyguanosine typically involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process may include additional purification steps such as chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3-Deoxyguanosine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3-deoxyguanosine can lead to the formation of 8-oxo-3-deoxyguanosine .

Mechanism of Action

The mechanism of action of 3-deoxyguanosine involves its interaction with specific molecular targets, such as purine nucleoside phosphorylase. This interaction can inhibit the replication of viral DNA by incorporating into the viral DNA and causing chain termination. This mechanism is similar to that of other nucleoside analogs used in antiviral therapies .

Comparison with Similar Compounds

    Deoxyguanosine: Similar to 3-deoxyguanosine but with a hydroxyl group at the 3’ position.

    Guanosine: Contains a hydroxyl group at both the 2’ and 3’ positions of the ribose sugar.

    8-Oxo-2’-deoxyguanosine: An oxidized form of deoxyguanosine.

Uniqueness: 3-Deoxyguanosine is unique due to the absence of the hydroxyl group at the 3’ position, which significantly alters its chemical properties and biological activity compared to other nucleosides. This structural difference makes it a valuable tool in biochemical research and pharmaceutical development .

Properties

IUPAC Name

ethyl (2S)-2-phenylmethoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-3-14-12(13)10(2)15-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECFQHZUGDYXTN-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60434887
Record name Ethyl (2S)-2-(benzyloxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54783-72-1
Record name Ethyl (2S)-2-(benzyloxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl 2-benzyloxypropionate (300 mg) was suspended in 0.1 M phosphate buffer (pH 6.5) (30 mL). “Lipase Fine Grade” (trade name, product of SEIKAGAKU CORPORATION, Rhizopus delemer; 6 mg) was added, followed by stirring at 30° C. for 24 hours. Ethyl acetate was added to the reaction mixture, denatured proteins were removed by filtration through celite. The mixture was adjusted to pH 7.0 with a 1 N aqueous solution of sodium hydroxide, followed by extraction. The organic layer was washed with a 5% aqueous solution of sodium hydrogencarbonate, and then dried over anhydrous sodium sulfate. The solvent was distilled off to afford the title compound as an oil (102 mg, 98.8% ee).
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300 mg
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30 mL
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Synthesis routes and methods II

Procedure details

The water layer at the time of the extraction with ethyl acetate in Example 3 was collected in its entirety, and was then adjusted to pH 2 with 10% hydrochloric acid. The water layer was then extracted twice with ethyl acetate (100 mL). After the organic layers were combined and dried, the solvent was distilled off to obtain (S)-benzyloxypropionic acid [0.83 g (48.0%), 96% ee]. An aliquot (0.8 g, 4.4 mmol) of the (S)-benzyloxypropionic acid was dissolved in ethanol (10 mL), followed by the addition of concentrated sulfuric acid (0.01 mL). The thus-prepared mixture was then heated under reflux. Eight hours later, the solvent was distilled off, and the residue was extracted with ethyl acetate (20 mL). The extract was washed with a 5% aqueous solution of sodium hydrogencarbonate (10 mL) and water (10 mL), the organic layer was dried, and the solvent was distilled off to obtain (S)-ethyl benzyloxypropionate. It was dissolved in toluene (10 mL), and under ice-cooled stirring, sodium ethoxide (0.33 g, 1.1 eq) was added, followed by stirring at room temperature for 14 hours. By gas chromatography making use of an optically active column, completion of the racemization was confirmed. Thereafter, the reaction mixture was added dropwise into a 10% aqueous solution of citric acid (10 mL). After the organic layer was washed with water (10 mL) and then dried, the solvent was distilled off to afford the title compound (0.74 g). 1H-NMR spectrum data of the compound were in conformity with those of the compound in Example 1. This racemate can be used as a feed for such asymmetric ester hydrolysis as in Examples 1 to 4.
Quantity
0.33 g
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reactant
Reaction Step One
[Compound]
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aqueous solution
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10 mL
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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